Dipyridamole Triacetate is a derivative of dipyridamole, a phosphodiesterase inhibitor primarily utilized in clinical settings to prevent thromboembolic events. This compound is characterized by its ability to enhance the antiaggregating action of prostacyclin and inhibit platelet aggregation, making it valuable in various therapeutic applications, particularly in cardiovascular medicine.
The synthesis of Dipyridamole Triacetate typically involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine, followed by acetylation to form the triacetate derivative. This process is documented in several patents and scientific literature, which detail methods for producing high-purity dipyridamole and its derivatives .
The synthesis of Dipyridamole Triacetate can be achieved through various methods. A notable process involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine at controlled temperatures (approximately 113-125°C) in solvents such as dimethylsulfoxide or other polar aprotic solvents .
Dipyridamole Triacetate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The molecular formula for dipyridamole is , indicating the presence of nitrogen and oxygen atoms essential for its activity .
Dipyridamole Triacetate undergoes various chemical reactions that are crucial for its synthesis and functionality:
The reaction conditions must be carefully controlled to minimize impurities and maximize yield. High temperatures can lead to unwanted side reactions; thus, optimized conditions are essential for successful synthesis .
The mechanism by which Dipyridamole Triacetate exerts its pharmacological effects involves several pathways:
Studies have shown that Dipyridamole Triacetate effectively raises cAMP levels, inhibiting platelet aggregation and promoting vasodilation through increased prostacyclin release .
Relevant analyses indicate that maintaining specific environmental conditions during storage can prolong the shelf-life of Dipyridamole Triacetate .
Dipyridamole Triacetate is primarily used in:
Dipyridamole triacetate is a strategic acetylated derivative of the antiplatelet/vasodilator drug dipyridamole (C₂₄H₄₀N₈O₄). Its core structure retains the dipyrimidopyrimidine backbone of dipyridamole but replaces terminal hydroxyl groups with acetyl moieties (-OC(O)CH₃), yielding the molecular formula C₃₀H₄₆N₈O₁₀ and a molecular weight of 678.76 g/mol [1] [7]. This esterification significantly alters physicochemical properties:
Table 1: Comparative Physicochemical Properties
Property | Dipyridamole | Dipyridamole Triacetate |
---|---|---|
Molecular Weight | 504.64 g/mol | 678.76 g/mol |
Aqueous Solubility | Low (pH-dependent) | Very Low |
LogP (Octanol-Water) | ~3.2 | ~4.8 (estimated) |
Melting Point | 163°C | Not documented |
Pharmacologically, dipyridamole inhibits platelet aggregation via dual mechanisms: phosphodiesterase (PDE) inhibition elevates intracellular cAMP/cGMP, while blockade of adenosine reuptake enhances extracellular adenosine concentrations—both pathways suppress platelet activation [1] [3]. The triacetate derivative serves as a prodrug, designed for enzymatic deacetylation in vivo to release active dipyridamole, thereby leveraging these mechanisms while overcoming formulation challenges of the parent drug [7].
The synthesis of dipyridamole was first patented in 1962 (US3031450), involving high-temperature (190–195°C) condensation of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with diethanolamine under solvent-free conditions [7]. This method faced industrial scalability issues due to:
Table 2: Key Patent Milestones for Dipyridamole Derivatives
Patent/Publication | Year | Innovation | Limitations |
---|---|---|---|
US3031450 | 1962 | Original dipyridamole synthesis | High-temperature neat reaction |
DD115670 | 1975 | Silica gel purification | Non-scalable chromatography |
WO2007/080463 | 2007 | Polar solvents (NMP, PEG) | Purity ≤94% in crude product |
CN108069972A | 2018 | Urea/copper catalysis at lower temperatures | Yield optimization required |
Recent advances, exemplified by CN108069972A (2018), focus on catalytic acetylation using urea/copper systems at 80–100°C, reducing decomposition and improving yields [2]. Parallel work (CN108059633B) optimized dipyridamole intermediate synthesis via regioselective bromination, indirectly supporting triacetate production [6].
Dipyridamole contains four hydroxyl groups (two per diethanolamine side chain). Triacetate formation selectively acetylates three of these -OH groups, leaving one hydroxyl and all piperidine nitrogens intact [1] [7]. The structural transition involves:
Table 3: Acetylation Sites and Functional Impact
Structural Element | Dipyridamole | Dipyridamole Triacetate | Functional Consequence |
---|---|---|---|
Diethanolamine -OH groups | 4 free -OH | 3 acetylated, 1 free -OH | Enhanced lipophilicity |
Pyrimidopyrimidine core | Unmodified | Unmodified | Maintained target binding |
Piperidine substituents | Unmodified | Unmodified | Preserved adenosine modulation |
The acetylation rationale addresses three limitations of dipyridamole:
In vivo, esterases hydrolyze triacetate to monoacetate intermediates and finally active dipyridamole, demonstrating its prodrug design [7]. This molecular strategy balances metabolic stability during absorption with controlled bioactivation in target tissues.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: